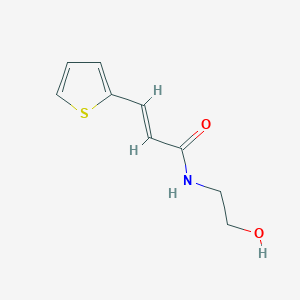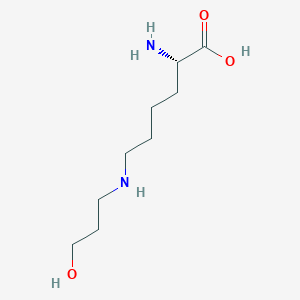![molecular formula C23H23N3O4 B2890040 N-tert-butyl-2-[3-(4-methylphenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetamide CAS No. 877657-76-6](/img/new.no-structure.jpg)
N-tert-butyl-2-[3-(4-methylphenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-tert-butyl-2-[3-(4-methylphenyl)-2,4-dioxo-1benzofuro[3,2-d]pyrimidin-1-yl]acetamide is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the class of benzofuro[3,2-d]pyrimidines, which are notable for their diverse biological activities and chemical reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-butyl-2-[3-(4-methylphenyl)-2,4-dioxo-1benzofuro[3,2-d]pyrimidin-1-yl]acetamide typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Benzofuro[3,2-d]pyrimidine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, starting with a substituted phenyl acetic acid derivative and reacting it with a suitable amine can form the core structure.
Introduction of the tert-Butyl Group: The tert-butyl group is introduced via alkylation reactions, often using tert-butyl bromide in the presence of a strong base like potassium tert-butoxide.
Final Coupling and Functionalization: The final step involves coupling the intermediate with 4-methylphenyl and acetamide groups under controlled conditions, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts such as DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high purity and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the tert-butyl group, leading to the formation of tert-butyl alcohol or tert-butyl hydroperoxide.
Reduction: Reduction reactions can target the carbonyl groups within the benzofuro[3,2-d]pyrimidine core, potentially converting them into alcohols.
Substitution: N-tert-butyl-2-[3-(4-methylphenyl)-2,4-dioxo-benzofuro[3,2-d]pyrimidin-1-yl]acetamide can undergo nucleophilic substitution reactions, especially at the acetamide moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be employed under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: tert-Butyl alcohol, tert-butyl hydroperoxide.
Reduction: Corresponding alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
Biologically, N-tert-butyl-2-[3-(4-methylphenyl)-2,4-dioxo-1benzofuro[3,2-d]pyrimidin-1-yl]acetamide has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development. Its interactions with biological macromolecules are of significant interest in medicinal chemistry.
Medicine
In medicine, this compound is being explored for its potential therapeutic effects. Its ability to modulate specific biological pathways suggests it could be useful in treating diseases such as cancer or inflammatory disorders.
Industry
Industrially, this compound can be used in the synthesis of advanced polymers and as a precursor for high-performance materials. Its stability and reactivity make it suitable for various industrial applications.
Mécanisme D'action
The mechanism of action of N-tert-butyl-2-[3-(4-methylphenyl)-2,4-dioxo-1benzofuro[3,2-d]pyrimidin-1-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, inhibiting their activity. This inhibition can disrupt various cellular pathways, leading to the desired therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-tert-butyl-2-[3-(4-chlorophenyl)-2,4-dioxo-1benzofuro[3,2-d]pyrimidin-1-yl]acetamide
- N-tert-butyl-2-[3-(4-fluorophenyl)-2,4-dioxo-1benzofuro[3,2-d]pyrimidin-1-yl]acetamide
Uniqueness
Compared to its analogs, N-tert-butyl-2-[3-(4-methylphenyl)-2,4-dioxo-1benzofuro[3,2-d]pyrimidin-1-yl]acetamide is unique due to the presence of the 4-methylphenyl group, which can influence its biological activity and chemical reactivity. This structural variation can lead to differences in how the compound interacts with molecular targets, potentially offering distinct advantages in specific applications.
Propriétés
Numéro CAS |
877657-76-6 |
|---|---|
Formule moléculaire |
C23H23N3O4 |
Poids moléculaire |
405.454 |
Nom IUPAC |
N-tert-butyl-2-[3-(4-methylphenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetamide |
InChI |
InChI=1S/C23H23N3O4/c1-14-9-11-15(12-10-14)26-21(28)20-19(16-7-5-6-8-17(16)30-20)25(22(26)29)13-18(27)24-23(2,3)4/h5-12H,13H2,1-4H3,(H,24,27) |
Clé InChI |
UYHVRYIQPATSLD-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=C(C4=CC=CC=C4O3)N(C2=O)CC(=O)NC(C)(C)C |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![diethyl 2-(2,5-dichlorothiophene-3-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2889957.png)
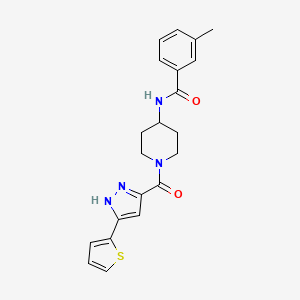
![N-[4-({6,9-dimethyl-10-oxo-2-oxa-9-azatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6,12,14-hexaen-13-yl}sulfamoyl)phenyl]acetamide](/img/structure/B2889960.png)
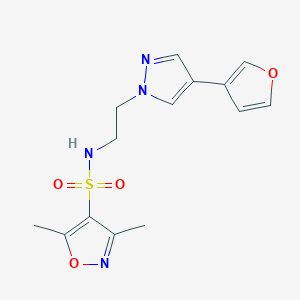
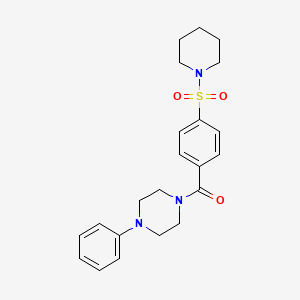
![N-(2-(4-(4-(4-methoxyphenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide](/img/structure/B2889965.png)
![3-((2E)but-2-enyl)-8-(2,5-dimethylphenyl)-1-methyl-1,3,5-trihydroimidazolidino [1,2-h]purine-2,4-dione](/img/structure/B2889966.png)
![N-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2889969.png)
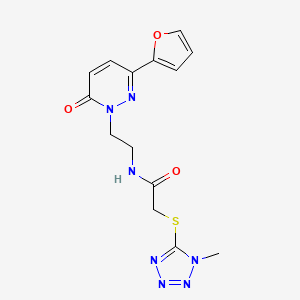
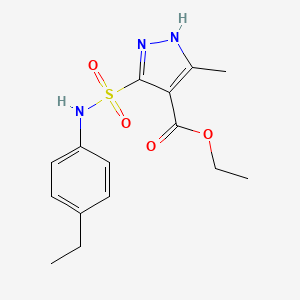
![tert-Butyl 7-bromo-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B2889975.png)
![2-((pyridin-3-ylmethyl)amino)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2889977.png)
